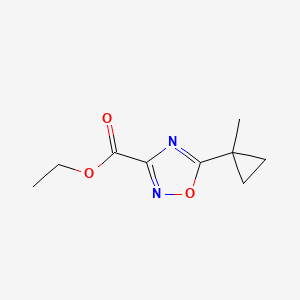![molecular formula C9H13N3O B6602554 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide CAS No. 2089056-30-2](/img/structure/B6602554.png)
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is a compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its ability to form covalent bonds with biological targets upon exposure to UV light, making it a valuable tool in chemical biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Diazirine Ring: This is achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the But-3-yn-1-yl Group:
N-Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine ring or the but-3-yn-1-yl group.
Substitution: The compound can undergo substitution reactions, particularly at the diazirine ring or the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized diazirine derivatives, while reduction could result in reduced diazirine or but-3-yn-1-yl derivatives.
Scientific Research Applications
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Employed in the study of protein-protein and protein-ligand interactions.
Industry: Used in the development of new materials and chemical probes.
Mechanism of Action
The mechanism of action of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is unique due to its specific structure, which combines a diazirine ring with a but-3-yn-1-yl group and an N-methylpropanamide moiety. This combination of functional groups provides unique reactivity and versatility in various applications, particularly in photo-crosslinking and molecular interaction studies.
Properties
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-4-6-9(11-12-9)7-5-8(13)10-2/h1H,4-7H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJCYNFLNSQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1(N=N1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
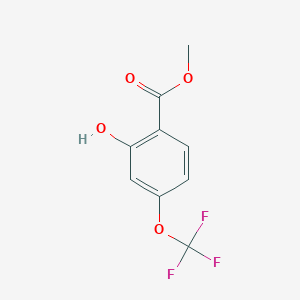
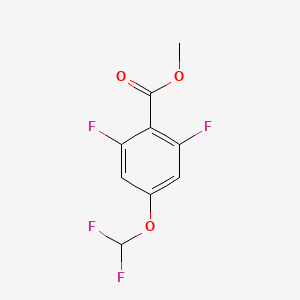
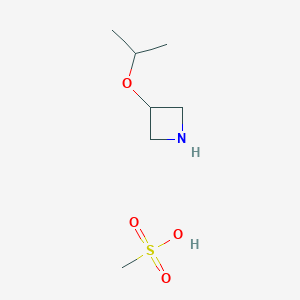
amine hydrochloride](/img/structure/B6602499.png)
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)

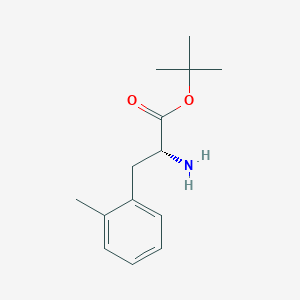
![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
